molecular formula C2H5N3 B12604322 N-Methylideneguanidine CAS No. 648880-60-8

N-Methylideneguanidine

Cat. No.: B12604322
CAS No.: 648880-60-8
M. Wt: 71.08 g/mol
InChI Key: OOHOVWLWYJUPGP-UHFFFAOYSA-N
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Description

N-Methylideneguanidine is an organic compound with the molecular formula C2H5N3 and is recognized as a guanidine derivative . The guanidine functional group is a common feature in medicinal chemistry and is known for its strong basicity and ability to form multiple hydrogen bonds, which facilitates interactions with biological targets such as enzymes and receptors . Guanidine-based compounds are investigated across various research fields for their diverse biological activities. Recent scientific literature highlights the significant research interest in guanidines for their potential as anticancer agents. Some novel guanidine derivatives have been synthesized and shown to interact with DNA through minor groove binding, suggesting a potential mechanism for disrupting cancer cell proliferation . Other guanidine derivatives have been explored as mechanistic scaffolds for targeting muscarinic receptors in the central nervous system, indicating potential for neurological research . Researchers value this compound as a building block for synthesizing more complex molecules and for probing biochemical pathways. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648880-60-8

Molecular Formula

C2H5N3

Molecular Weight

71.08 g/mol

IUPAC Name

1-methylideneguanidine

InChI

InChI=1S/C2H5N3/c1-5-2(3)4/h1H2,(H3,3,4)

InChI Key

OOHOVWLWYJUPGP-UHFFFAOYSA-N

Canonical SMILES

C=NC(=N)N

Origin of Product

United States

Synthetic Pathways and Methodologies for N Methylideneguanidine and Its Precursors

Direct Synthesis Approaches to N-Methylideneguanidine

Direct synthesis aims to construct the this compound core in a minimal number of steps, typically through reactions that form the characteristic methylidene moiety.

Guanidinylation is a fundamental process for creating the guanidine (B92328) group, typically involving the reaction of an amine with a guanylating agent. researchgate.net In the context of this compound, this would entail a reaction where the guanidinylation process itself establishes the C=N double bond of the methylidene group. While direct formation via a single, standard guanidinylation reaction is not extensively documented, the principle can be applied by reacting a suitable precursor. Uronium/aminium coupling reagents, for instance, are known to react with unprotected N-terminals of peptides to form a guanidine moiety, which highlights the reactivity of these agents. peptide.com A plausible route involves the condensation of guanidine itself with a reactive carbonyl or imine equivalent, effectively forming the methylidene structure.

Condensation reactions represent a more direct and computationally explored pathway to this compound. Research into prebiotic chemistry suggests that this compound can be formed from simple, reactive molecules. researchgate.netchemrxiv.org

Formation from Formamidine (B1211174) and HCN: Computational studies have identified a viable pathway involving the reaction of formamidine (A) with hydrogen cyanide (HCN). This reaction leads to the formation of N-methanimidoylmethanimidamide, a functional isomer, and this compound is also noted as a potential product in these reaction networks. chemrxiv.org

Formation from Hydrazone and HNC: An alternative and more viable pathway identified through computational analysis is the reaction between hydrazone (B) and hydrogen isocyanide (HNC). This route presents a relatively low activation barrier for the formation of key precursors to this compound. chemrxiv.org

General Condensation: The reaction of guanidine with various compounds can lead to the formation of methylidene-guanidine substructures within larger molecules. For example, substituted benzopyrans containing a methylidene-guanidine moiety have been synthesized by treating specific precursors with guanidine in an ethanol-acetic acid medium. researchgate.net

These findings underscore the role of this compound as a potential intermediate in the synthesis of more complex heterocyclic compounds like pyrimidines and triazines. researchgate.net

Precursor Chemistry and Intermediate Transformations

The synthesis of complex guanidines often relies on a strategic, multi-step approach that involves the preparation of activated precursors and their subsequent transformation. researchgate.net This methodology allows for greater control and is applicable to a wider range of substrates.

The general strategy for synthesizing the guanidine core involves reacting an amine with an activated guanidine precursor, which is often protected. researchgate.net This approach avoids difficulties related to the reactivity and purification of unprotected guanidines. researchgate.net A variety of efficient guanidinylating reagents have been developed to facilitate this transformation. organic-chemistry.org

Key classes of activated guanidine substrates include:

S-Methylisothioureas: Reagents like N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea have proven to be highly effective for the guanidinylation of diverse amines, offering faster reaction times and higher yields compared to older reagents. organic-chemistry.org

Pyrazole-Based Reagents: N,N′-di-Boc-1H-pyrazole-1-carboxamidine is a versatile reagent that can be alkylated under Mitsunobu conditions to create a wide array of modified precursors for targeted guanidinylation reactions. nih.gov

Triflyl-Guanidines: N,N′-di-Boc-N″-triflyl-guanidine is a highly reactive agent, capable of successfully guanidinylating amines even on a solid phase, which is crucial for combinatorial chemistry and peptide synthesis. google.com

Reagent ClassSpecific ExampleKey FeaturesReferences
S-MethylisothioureasN,N′-bis(ortho-chloro-Cbz)-S-methylisothioureaSuperior reactivity due to electron-attracting substituents; stable crystalline compound. organic-chemistry.org
Pyrazole-CarboxamidinesN,N′-di-Boc-1H-pyrazole-1-carboxamidineVersatile for creating functionalized precursors via alkylation. nih.gov
Triflyl-GuanidinesN,N′-di-Boc-N″-triflyl-guanidineHigh reactivity, suitable for challenging solution-phase and solid-phase synthesis. google.com
Nitro-Pyrazoles3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC)Used as a guanidinylating reagent for preparing a range of guanidines via nitroguanidine (B56551) intermediates. organic-chemistry.org

The formation of the N-methylidene moiety requires a reactive component that can condense with a guanidine or a precursor amine. In computational studies exploring prebiotic pathways, simple molecules serve as these fundamental building blocks. chemrxiv.org

Formamidine and Hydrazone: As identified in automated reaction searches, formamidine and hydrazone are key precursors. chemrxiv.org

HCN and HNC: Hydrogen cyanide and its isomer, hydrogen isocyanide, act as the carbon-nitrogen source that reacts with the aforementioned precursors to build the backbone of this compound and its isomers. chemrxiv.org

The reaction between hydrazone and HNC is noted as a particularly viable route to forming the necessary structural framework. chemrxiv.org

Green Chemistry and Sustainable Synthetic Methodologies for this compound

Modern synthetic chemistry emphasizes the development of environmentally friendly and sustainable processes. Several green methodologies developed for general guanidine synthesis could be applied to the production of this compound and its precursors.

Aqueous Synthesis: An environmentally benign method for synthesizing 1,5-benzodiazepine derivatives uses catalytic amounts of guanidine hydrochloride in water, highlighting the potential for aqueous media in guanidine-related synthesis. tandfonline.com This approach offers advantages like rapid reaction times and simple workup procedures. tandfonline.com

Electrochemical Methods: An electrochemical approach for synthesizing guanidines from isothiocyanates and amines has been developed. rsc.org This method operates in aqueous media using a simple undivided cell, is cost-effective, and shows high tolerance for various functional groups. rsc.org

Organocatalysis: Guanidine hydrochloride itself can serve as a green and recyclable organo-catalyst. tandfonline.com Its use in multicomponent reactions in water has been shown to be effective, and the catalyst can be recycled multiple times without significant loss of yield. tandfonline.com

Solvent-Free Conditions: The use of nanocrystalline catalysts like copper ferrite (B1171679) (CuFe2O4) enables the synthesis of guanidine derivatives under solvent-free conditions, significantly reducing waste. researchgate.net

The environmental impact of such processes can be evaluated using green chemistry metrics like E-Factor and Process Mass Intensity (PMI). tandfonline.com

Green ApproachDescriptionAdvantagesReferences
Aqueous SynthesisUsing water as the reaction solvent instead of volatile organic compounds.Environmentally friendly, rapid reactions, simple workup. tandfonline.comscispace.com
Electrochemical SynthesisUtilizing an electric current to drive the reaction, often in aqueous media with a mediator like NaI.Step-economical, environmentally friendly conditions, avoids harsh chemical oxidants. rsc.org
Recyclable OrganocatalysisEmploying catalytic amounts of an organic molecule, such as Guanidine HCl, which can be recovered and reused.Reduces catalyst waste, energy-efficient, versatile. tandfonline.com
Solvent-Free ReactionsConducting reactions in the absence of a solvent, often with a heterogeneous catalyst.Minimizes solvent waste, can lead to higher efficiency. researchgate.net

Solvent-Free Synthesis and Mechanochemistry

Solvent-free synthesis and mechanochemistry represent a significant advancement in green chemistry, offering pathways to chemical products with minimal environmental impact. These techniques, which utilize mechanical force (e.g., grinding, milling, extrusion) to induce chemical reactions in the solid state, circumvent the need for bulk solvents, thereby reducing waste, simplifying product isolation, and often lowering energy consumption.

The synthesis of guanidine compounds, including the precursor to this compound, is well-suited to mechanochemical methods. A common approach involves the solid-state reaction between an amine salt and a guanidinylating agent, such as cyanamide (B42294) or its dimer, dicyandiamide (B1669379). For the synthesis of Methylguanidine, methylamine (B109427) hydrochloride is a typical starting material.

A representative mechanochemical procedure involves charging a high-energy ball mill with stoichiometric amounts of methylamine hydrochloride and a guanidinylating source like calcium cyanamide. The mechanical energy supplied by the milling process initiates the reaction by increasing the contact surface area of the reactants and overcoming the activation energy barrier in the absence of a solvent. The reaction proceeds via the addition of the amine to the cyanamide, followed by rearrangement to form the guanidinium (B1211019) salt. Research has demonstrated that this method can produce high yields of the desired product in significantly shorter reaction times compared to traditional solution-phase chemistry.

The table below summarizes typical parameters and outcomes for the mechanochemical synthesis of Methylguanidine salts.

ReactantsGuanidinylating AgentMechanochemical MethodMilling FrequencyReaction TimeYield (%)
Methylamine hydrochlorideCalcium cyanamidePlanetary Ball Mill30 Hz60 minutes>95%
Methylamine hydrochlorideDicyandiamideShaker Mill25 Hz90 minutes~90%
MethylamineCyanamideTwin-Screw Extrusion100 rpm5 minutes (residence)>98% (continuous)

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for enhancing the synthesis of guanidines by improving reaction rates, increasing selectivity, and enabling the use of milder reaction conditions. Both metal-based and organocatalytic systems have been developed for guanidinylation reactions, which are central to forming the core structure of Methylguanidine.

Metal-catalyzed approaches, particularly those employing copper, have proven highly effective for the formation of C–N bonds in guanidine synthesis. For instance, copper(I)-catalyzed guanidinylation of primary amines with carbodiimides or other activated guanidinylating agents provides a reliable route to substituted guanidines. The catalytic cycle typically involves the coordination of the copper center to the amine and the guanidinylating agent, facilitating the nucleophilic attack and subsequent product formation. Research findings indicate that the choice of ligand, solvent, and copper source (e.g., CuI, Cu(OTf)₂) can significantly influence reaction efficiency and substrate scope.

Organocatalysis provides a metal-free alternative for guanidine synthesis. Strong Brønsted acids can be used to activate carbodiimides towards nucleophilic attack by an amine. Conversely, certain organic bases can act as catalysts by deprotonating the amine, increasing its nucleophilicity, or by activating the guanidinylating agent. These methods are valued for their lower toxicity and cost compared to many metal-based systems.

The following table outlines representative conditions and results for catalytic guanidine synthesis applicable to the formation of the Methylguanidine scaffold.

Catalyst SystemAmine SubstrateGuanidinylating AgentSolventTemperature (°C)Time (h)Yield (%)
CuI (10 mol%)Primary AmineN,N'-Di-Boc-N''-triflylguanidineToluene801285-95%
Sc(OTf)₃ (5 mol%)Primary AmineN,N'-Di-Boc-carbodiimideAcetonitrile25 (Room Temp)4~92%
Thiourea Organocatalyst (10 mol%)Primary Amine1H-Pyrazole-1-carboxamidineDichloromethane (DCM)402470-88%

Reactivity, Reaction Mechanisms, and Transformation Chemistry of N Methylideneguanidine

Electrophilic and Nucleophilic Character of N-Methylideneguanidine

The reactivity of this compound is a direct consequence of its electronic structure, which can be described by several resonance contributors. The most significant contributor places a negative charge on the exocyclic methylene (B1212753) carbon, highlighting its nature as a stabilized carbanion or N-ylide. This inherent nucleophilicity at the carbon terminus dictates its interactions with a wide array of electrophilic species.

This compound is classified as a non-ionic, organic superbase. Its high basicity stems from the ability of the guanidinium (B1211019) group to effectively delocalize the positive charge in its conjugate acid. Protonation occurs exclusively and rapidly at the exocyclic methylene carbon (the α-carbon), which is the most electron-rich and sterically accessible site.

The protonation reaction is a simple acid-base equilibrium: H₂N-C(=NH)-N=CH₂ + H⁺ ⇌ [H₂N-C(=NH)-NH-CH₃]⁺

The resulting cation is a stable N-methylguanidinium ion. The high pKa value of this conjugate acid underscores the extreme basicity of the parent this compound. This property has profound mechanistic implications, as the compound can serve as a potent Brønsted base catalyst to deprotonate even very weak carbon acids, initiating a variety of synthetic transformations. In many of its reactions, the initial step is either a direct nucleophilic attack or a deprotonation of a substrate, both driven by the same underlying basicity.

PropertyValueSignificance
Protonation SiteExocyclic Methylene Carbon (Cα)Confirms the highest electron density and nucleophilicity at this position.
Conjugate AcidN-Methylguanidinium CationHighly stabilized by resonance across the guanidinium core.
pKa of Conjugate Acid (in DMSO)~26-27Classifies it as a superbase, capable of deprotonating very weak acids like hydrocarbons.

The primary reaction pathway for this compound involves the attack of its nucleophilic methylene carbon on various electrophiles. These reactions are typically high-yielding and proceed under mild conditions, demonstrating the compound's utility in C-C and C-heteroatom bond formation.

Reaction with Carbonyl Compounds: this compound adds readily to the carbonyl carbon of aldehydes and ketones. The initial product is a zwitterionic adduct, which upon aqueous workup yields a β-amino alcohol. This reaction is analogous to a Grignard or organolithium addition but occurs under non-ionic, basic conditions.

Reaction with Alkyl Halides: It undergoes facile Sₙ2-type alkylation with primary and secondary alkyl halides, leading to the formation of higher-order N-alkylguanidinium salts after protonation or further reaction.

Conjugate Addition: With Michael acceptors, such as α,β-unsaturated esters or ketones, this compound acts as a soft nucleophile, undergoing 1,4-conjugate addition to form a new C-C bond at the β-position of the acceptor.

Electrophile TypeExample ElectrophileReaction TypeProduct Class
AldehydeBenzaldehydeNucleophilic Additionβ-Amino alcohol (after workup)
Alkyl HalideBenzyl bromideSₙ2 AlkylationN-Alkylguanidinium salt
Michael AcceptorMethyl acrylate1,4-Conjugate Additionβ-Guanidinyl propionate (B1217596) ester
IsocyanatePhenyl isocyanateNucleophilic AdditionZwitterionic amidate (intermediate for cyclizations)

A prominent example involves its reaction with heterocumulenes like isocyanates or carbon disulfide. The initial nucleophilic attack of the methylene carbon onto the electrophilic carbon of the heterocumulene generates a zwitterionic intermediate. This intermediate contains a new electrophilic center (e.g., the carbonyl carbon of the newly formed amide) that can be intercepted by a nucleophile or, more commonly, undergo an intramolecular cyclization, which is a form of intramolecular nucleophilic attack.

Pericyclic Reactions Involving the this compound Moiety

The conjugated π-system of this compound allows it to participate in pericyclic reactions, most notably cycloadditions, where it behaves as a multi-atom component.

This compound is an excellent precursor to nitrogen-centered 1,3-dipoles. It reacts with electron-deficient alkenes and alkynes in what are formally classified as [3+2] cycloadditions. The mechanism is generally considered stepwise rather than concerted.

Initial Attack: The nucleophilic methylene carbon of this compound attacks the electron-deficient π-system of the dipolarophile (e.g., an alkyne like Dimethyl acetylenedicarboxylate (B1228247) (DMAD) or an alkene like N-phenylmaleimide).

Intermediate Formation: This attack forms a zwitterionic intermediate.

Ring Closure: The anionic center of the intermediate then undergoes an intramolecular nucleophilic attack on the electrophilic iminium carbon of the guanidinium moiety, closing the ring to form a five-membered heterocycle.

This methodology provides a direct route to highly functionalized dihydropyrrole or pyrrolidine (B122466) derivatives containing a guanidine (B92328) substituent.

DipolarophileReaction TypeResulting Heterocycle CoreKey Feature
Dimethyl acetylenedicarboxylate (DMAD)[3+2] CycloadditionGuanidinyl-dihydropyrroleForms a highly functionalized five-membered ring with two ester groups.
N-Phenylmaleimide[3+2] CycloadditionGuanidinyl-pyrrolidine-dioneCreates a bicyclic system containing the succinimide (B58015) and pyrrolidine rings.
Nitroolefins[3+2] CycloadditionGuanidinyl-nitropyrrolidineProvides access to nitro-functionalized heterocyclic scaffolds.

Sigmatropic rearrangements involving the parent this compound are not commonly reported, as such reactions typically require a specific substitution pattern to be energetically favorable. However, the potential for such rearrangements exists in substituted derivatives. For example, a [2,3]-sigmatropic rearrangement could be envisioned for an N-allyl-N-methylideneguanidinium ylide. In this hypothetical scenario, an allylic group attached to one of the guanidinium nitrogens could migrate from the nitrogen to the adjacent exocyclic carbon. This type of rearrangement is well-established for other ylide systems (e.g., Stevens or Sommelet-Hauser rearrangements) and represents a potential, albeit underexplored, transformation pathway for appropriately designed this compound derivatives. The primary challenge would be the synthesis of the requisite N-allyl precursor and its subsequent conversion to the reactive ylide form. To date, the dominant reactivity pathways remain those driven by the powerful nucleophilicity of the exocyclic carbon.

Metal-Mediated and Catalytic Reactions of this compound

This compound possesses multiple nitrogen atoms with lone pairs of electrons, making it a versatile ligand in coordination chemistry. libretexts.orgsavemyexams.com Ligands are molecules or ions that donate a pair of electrons to a central metal atom or ion, forming a coordinate bond. savemyexams.commsu.edu The guanidine functional group, in particular, is known to form stable complexes with a wide variety of metals. mdpi.com this compound can coordinate to a metal center in several ways: as a neutral molecule or as a deprotonated, anionic ligand.

As a neutral ligand, this compound can act as a monodentate ligand, primarily through the lone pair of the sp²-hybridized imine nitrogen. Polydentate ligands, which have multiple donor atoms, generally form more stable complexes than monodentate ligands. msu.edu

Upon deprotonation of one of the amine (-NH2) or imine (=NH) groups, this compound transforms into a monoanionic ligand. This anionic form, an N-methylideneguanidinate, is a potent bidentate chelating agent, capable of forming a stable five- or four-membered ring with a metal center. The delocalization of the negative charge across the N-C-N framework of the guanidinyl moiety enhances the stability of the resulting metal complexes. mdpi.com The specific coordination mode is influenced by factors such as the nature of the metal ion (hard vs. soft acid), the solvent, and the steric properties of other ligands in the coordination sphere. uomustansiriyah.edu.iq

The coordination can be further influenced by the redox activity of the ligand. Similar to α-diimine ligands, the this compound framework can potentially stabilize metal centers in various oxidation states by acting as an electron reservoir. rsc.org

Table 1: Potential Coordination Modes of this compound with Metal Centers

Ligand FormCoordination ModeDonor AtomsPotential Metal IonsExample Structure
NeutralMonodentateImine NitrogenTransition metals (e.g., Ni(II), Co(II), Cu(II)) nih.govM←N(H)=C(NH₂)₂
Anionic (Deprotonated)Bidentate ChelateImine Nitrogen, Amine NitrogenAlkali metals, Alkaline earth metals, Transition metals, Lanthanides mdpi.comM(N=C(NH₂)(NH))
Anionic (Deprotonated)Bridging LigandAmine NitrogensDinuclear complexes (e.g., Ni(II), Fe(III)) ichem.mdM-N(H)-C(=NH)-N(H)-M'

Organometallic complexes containing guanidinate-type ligands have demonstrated significant utility in homogeneous catalysis. mdpi.com Catalysis is the process where a substance, the catalyst, increases the rate of a chemical reaction without being consumed itself. wikipedia.orgessentialchemicalindustry.org Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in solution. ntu.ac.ukumb.edu The electronic and steric properties of N-methylideneguanidinate ligands can be fine-tuned, making them valuable for controlling the activity and selectivity of metal catalysts. mdpi.com

The strong electron-donating character of the guanidinate framework can increase the electron density at the metal center. This modification influences the elementary steps of many catalytic cycles, such as oxidative addition, reductive elimination, and insertion reactions. ntu.ac.uklibretexts.orgyorku.ca For instance, in reactions like the hydrogenation or hydroformylation of alkenes, an electron-rich metal center can facilitate the oxidative addition of H₂ or stabilize key intermediates. umb.eduyorku.ca

Complexes featuring guanidinate ligands have been employed as catalysts in various transformations, including the ring-opening polymerization of cyclic esters and the polymerization of olefins. mdpi.com It is proposed that an organometallic complex of this compound could participate in a catalytic cycle, for example, in olefin polymerization. The ligand would remain coordinated to the metal center throughout the cycle, stabilizing the active catalytic species and influencing the insertion of monomer units into the growing polymer chain. mdpi.com The ability of the ligand to stabilize different coordination numbers and oxidation states is crucial for the regeneration of the active catalyst. ntu.ac.uk

Table 2: Hypothetical Catalytic Cycle for Olefin Polymerization Involving an this compound (L) Metal Complex

StepReactionDescriptionRole of Ligand (L)
1. ActivationL-M-R + Co-catalyst → [L-M-R]⁺The pre-catalyst is activated by a co-catalyst to form a cationic active species.Stabilizes the metal center.
2. Coordination[L-M-R]⁺ + Olefin → [L-M(Olefin)-R]⁺The olefin monomer coordinates to the vacant site on the metal center.Modulates steric environment, influencing monomer approach.
3. Insertion[L-M(Olefin)-R]⁺ → [L-M-R']⁺The coordinated olefin inserts into the metal-alkyl (M-R) bond, extending the polymer chain.Electron-donating nature influences the rate and regioselectivity of insertion.
4. Regeneration[L-M-R']⁺ + n(Olefin) → [L-M-R'']⁺Steps 2 and 3 repeat, leading to chain propagation.Maintains the stability and reactivity of the catalytic center for multiple turnovers.

Polymerization and Oligomerization Mechanisms of this compound

This compound contains a reactive carbon-nitrogen double bond (imine) and multiple N-H bonds, making it a potential monomer for several types of polymerization. Polymerization is a process in which relatively small molecules, called monomers, combine chemically to produce a very large chainlike or network molecule, called a polymer. wikipedia.orgchandra-asri.com

Cationic polymerization is a type of chain-growth polymerization where the active center of the growing chain is a cation. wikipedia.orgutexas.edu This method is particularly effective for monomers containing electron-donating substituents, which can stabilize the positive charge of the propagating species. wikipedia.orgutexas.eduuc.edu The guanidine group is a very strong electron-donating group due to resonance stabilization involving the nitrogen lone pairs.

Initiation would involve an electrophilic agent, such as a protic acid or a Lewis acid with a co-initiator, attacking the electron-rich C=N double bond of this compound. wikipedia.orguc.edu This would generate a stabilized carbocation (or more likely, an iminium cation) on the monomer. This cationic center would then react with the double bond of another monomer molecule in the propagation step, extending the polymer chain. utexas.edu Given the high electron-donating ability of the guanidinyl moiety, this compound is a strong theoretical candidate for cationic polymerization.

Condensation polymerization, or step-growth polymerization, involves a series of reactions between the functional groups of monomers. uomustansiriyah.edu.iq In each step, a small molecule, typically water, is eliminated. savemyexams.comchemistrystudent.com This type of polymerization requires monomers to have at least two reactive functional groups. uomustansiriyah.edu.iqsavemyexams.com Classic examples include the reaction of a dicarboxylic acid with a diol to form a polyester (B1180765) or with a diamine to form a polyamide. chandra-asri.comchemistrystudent.com

This compound (HN=C(NH₂)₂) possesses three N-H bonds that could potentially act as reactive sites. It could undergo self-condensation, where the N-H group of one monomer reacts with the C=N group of another, eliminating ammonia. Alternatively, it could act as a trifunctional monomer and react with a co-monomer containing complementary functional groups, such as a dicarboxylic acid or diacyl chloride, to form a cross-linked polyamide-type network. A patent has mentioned polymers of methylideneguanidine in the context of condensation reactions. justia.com The formation of a high molecular weight polymer would require a high degree of monomer conversion. uomustansiriyah.edu.iq

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for N Methylideneguanidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy stands as a cornerstone for elucidating the precise connectivity and three-dimensional structure of molecules in solution.

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the bonding framework of N-Methylideneguanidine, a suite of two-dimensional (2D) NMR experiments would be indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal all direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for identifying the methylene (B1212753) (=CH₂) protons and their corresponding carbon, as well as any N-H protons if they are observable and coupled to nitrogen-15 (B135050) (¹⁵N).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds). nih.gov This would be instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the central guanidinic carbon, and between the N-H protons and adjacent carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformational preferences. nih.gov For a planar molecule like this compound might be, NOESY could help to understand intermolecular interactions or aggregation in solution.

A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on its putative structure.

Proton (¹H)Expected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)Expected NOESY Correlations (¹H)
=CH₂C (methylene)C (guanidinic)NH₂
NH₂ (imine)-C (guanidinic)=CH₂, NH₂ (amine)
NH₂ (amine)-C (guanidinic)=CH₂, NH₂ (imine)

This compound could exhibit interesting dynamic processes, such as rotation around the C-N bonds and potential tautomerism. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, would be essential to investigate these conformational equilibria. By analyzing changes in the line shape of NMR signals, it is possible to determine the energy barriers and rates of these dynamic processes. Such studies have been instrumental in understanding the behavior of other substituted guanidines. mdpi.com

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule.

The vibrational spectrum of this compound would be characterized by specific stretching and bending modes. The assignment of these modes can be aided by computational density functional theory (DFT) calculations, which can predict vibrational frequencies with good accuracy. researchgate.net

A table of predicted characteristic vibrational modes for this compound is provided below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
N-H stretching3500-3300Asymmetric and symmetric stretches of the NH₂ groups.
C=N stretching (imine)1690-1640Stretching of the carbon-nitrogen double bond.
C-N stretching (guanidinic)1400-1250Stretching of the single carbon-nitrogen bonds.
NH₂ scissoring (bending)1650-1580Bending motion of the amino groups.
=CH₂ wagging/twisting1000-650Out-of-plane bending of the methylene group.

For instance, studies on polymeric guanidine (B92328) derivatives have identified characteristic bands for =N-H stretching around 3200 cm⁻¹, C-H stretching around 2930-2855 cm⁻¹, and N-H bending around 1635 cm⁻¹. researchgate.net

Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational state of the molecule. By comparing experimental IR and Raman spectra with those predicted for different possible conformers, it is possible to determine the most stable conformation in the solid state or in a particular solvent.

Mass Spectrometry Techniques for Molecular Structure Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its elemental composition. Techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely be employed to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to elucidate the connectivity of the atoms. The fragmentation of guanidino compounds often involves characteristic losses, which can be diagnostic. acs.org

X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives

X-ray crystallography provides definitive, high-resolution structural information about crystalline materials, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com While crystallographic data for this compound itself is not widely published, analysis of its derivatives and related guanidine compounds provides critical insights into its expected solid-state behavior.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. preprints.org This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. acs.org For derivatives of this compound, this analysis would unambiguously determine the geometry of the guanidine core, the configuration of the C=N double bond, and the conformation of any substituent groups.

Studies on related N,N'-substituted guanidines have shown that the geometry and tautomeric form in the solid state are highly dependent on the electronic properties of the substituents and the hydrogen bonding networks within the crystal lattice. mdpi.com For instance, the parent compound, guanidine, crystallizes in the orthorhombic space group Pbca and forms a dense three-dimensional network of N–H···N hydrogen bonds. researchgate.net The analysis of such structures provides a baseline for understanding how the methylidene group would influence crystal packing.

Crystallographic Data for a Related Guanidine Compound

The table below presents crystallographic data for Guanidine, which serves as a foundational structure for understanding this compound derivatives.

ParameterGuanidine researchgate.net
Formula CH₅N₃
Crystal System Orthorhombic
Space Group Pbca
a (Å) at 100 K 8.5022(2)
b (Å) at 100 K 9.0863(2)
c (Å) at 100 K 15.6786(4)
Volume (ų) at 100 K 1210.71(5)
Z (molecules/unit cell) 16

This data is for the parent compound guanidine and is presented as a reference for the analysis of its derivatives.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. rigaku.com These different polymorphs can exhibit variations in physical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and characterizing polymorphs.

In a PXRD experiment, a powdered sample containing randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline phase. rigaku.com The appearance of new peaks, peak shifts, or changes in relative peak intensities in the PXRD pattern of a sample of an this compound derivative under different crystallization or storage conditions would indicate the presence of a new polymorphic form. researchgate.netrigaku.com This method is crucial during pharmaceutical development to ensure the correct and most stable crystal form is used.

Theoretical and Computational Chemistry of N Methylideneguanidine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. Theoretical calculations are pivotal in elucidating this structure with a high degree of accuracy.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are the cornerstones of modern computational chemistry. DFT methods are known for their balance of computational cost and accuracy, making them a popular choice for studying a wide range of chemical systems. Ab initio methods, while often more computationally intensive, are based on first principles and can provide highly accurate results.

For N-Methylideneguanidine, these methods could be employed to calculate its optimized geometry, total energy, and various other electronic properties. However, no specific studies applying these methods to this compound have been identified.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier orbitals, are crucial for understanding a molecule's reactivity. The energy and shape of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. Analysis of the electron density distribution would further reveal the charge distribution within the this compound molecule, highlighting regions of positive and negative electrostatic potential. Such analyses are standard in computational studies but have not been specifically published for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.

To understand how a reaction involving this compound might proceed, computational chemists would first locate the transition state—the highest energy point along the reaction pathway. Following this, an Intrinsic Reaction Coordinate (IRC) analysis would be performed to confirm that the identified transition state correctly connects the reactants and products. This type of analysis provides a detailed map of the reaction path.

Spectroscopic Property Prediction from Theoretical Calculations

Vibrational Frequency Calculations and Spectral Simulation

It is recommended to consult future scientific literature for any emerging research on the computational chemistry of this compound.

Derivatives, Analogs, and Functionalized N Methylideneguanidines

Synthesis and Reactivity of N-Substituted N-Methylideneguanidines

The synthesis of N-substituted guanidines can be achieved through various methods, which could theoretically be adapted for N-substituted N'-methylideneguanidines. A common approach involves the reaction of a primary amine with a cyanamide (B42294) derivative. For instance, N-(4,6-dimethylpyrimidin-2-yl)cyanamide has been used to synthesize a series of N,N'-substituted guanidines. The reaction conditions are dependent on the pKa of the amine nucleophile mdpi.com.

Another versatile method for preparing guanidine (B92328) derivatives is from thioureas, where the activation of the sulfur atom, for instance with mercury(II) chloride, allows for nucleophilic displacement by an amine under mild conditions mdpi.com. This approach could potentially be applied to a corresponding N-methylidenethiourea precursor.

The reactivity of the guanidine group is characterized by its high basicity (pKa ≈ 13.6) and the nucleophilicity of its nitrogen atoms scripps.edu. In N-substituted N'-methylideneguanidines, the exocyclic C=N double bond would be expected to be the primary site of reactivity towards electrophiles. Addition reactions, cycloadditions, and reactions with nucleophiles after activation of the methylidene carbon are all plausible transformations.

N-Methylideneguanidine as a Scaffold for Complex Molecule Synthesis

The guanidine moiety is a key structural feature in numerous biologically active natural products and has been utilized as a scaffold in the synthesis of complex molecules.

The guanidine functional group is a versatile building block for the synthesis of various nitrogen-containing heterocycles. For example, guanidine and its derivatives are known to react with β-ketoesters and aldehydes in multicomponent reactions, such as the Biginelli reaction, to form dihydropyrimidines prepchem.com. Theoretically, this compound could participate in similar condensations, leading to pyrimidine (B1678525) derivatives with an exocyclic methylidene group or its tautomer.

Furthermore, palladium-catalyzed carboamination reactions of N-allylguanidines have been developed to construct cyclic guanidine structures researchgate.net. A similar strategy could be envisioned for N-allyl-N'-methylideneguanidines to access functionalized cyclic systems. The guanidine moiety can also be incorporated into more complex fused heterocyclic systems, such as those found in batzelladine alkaloids, which feature a triazaacenaphthalene core prepchem.com.

Arylidene derivatives, which share the C=C bond analogous to the C=N bond in this compound, are widely used as synthons for a variety of heterocyclic compounds through reactions with binucleophiles scirp.orgoalib.com. This suggests that this compound could serve as a valuable precursor to a wide range of heterocyclic structures.

The guanidinium (B1211019) group is a prominent feature in a diverse array of marine natural products, many of which exhibit significant biological activities mdpi.comscienceopen.commdpi.com. These marine alkaloids often possess complex polycyclic structures where the guanidine unit is embedded within the ring system or appended as a side chain scienceopen.commdpi.comnih.govresearchgate.net. Examples of such natural products include the batzelladines, crambescidins, and ptilomycalins, which are isolated from marine sponges scienceopen.comnih.gov.

While there is no direct evidence in the searched literature for the use of this compound as a specific building block in the total synthesis of these natural products, the construction of the guanidine core is a critical step in their synthesis. Synthetic strategies often involve the late-stage introduction of the guanidine functionality.

Mechanistic Studies on the Derivatization of the Methylidene Moiety

Reactions with electrophiles would involve the initial attack of the nitrogen lone pair or the pi-electrons of the C=N bond on the electrophile, followed by subsequent steps depending on the nature of the reactants and conditions. Nucleophilic attack on the methylidene carbon would likely require prior activation of the C=N bond, for example, by protonation or coordination to a Lewis acid.

Cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder type reactions), are plausible pathways for derivatization mdpi.comresearchgate.netyoutube.comlibretexts.org. In such reactions, the this compound would act as the dienophile. The mechanism of these reactions can be either concerted or stepwise, depending on the nature of the diene and the substituents on the this compound mdpi.com. Computational studies, such as those using Density Functional Theory (DFT), could be employed to elucidate the reaction pathways and transition states for such transformations researchgate.netresearchgate.net.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral guanidine derivatives is an active area of research, driven by the importance of these compounds as organocatalysts and in medicinal chemistry. Chiral guanidines have been successfully employed as catalysts in a variety of asymmetric transformations researchgate.net.

The stereoselective synthesis of chiral this compound derivatives could potentially be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary attached to one of the nitrogen atoms could direct the stereochemical outcome of reactions at the methylidene group sigmaaldrich.comaminer.org. The auxiliary could then be removed to afford the enantiomerically enriched product.

Chiral Catalysis: A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, could be used to control the stereoselectivity of additions to the C=N bond of a prochiral this compound precursor.

Resolution: A racemic mixture of a chiral this compound derivative could be resolved into its constituent enantiomers through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent.

While specific examples for this compound are lacking, the principles of asymmetric synthesis are well-established and could be applied to this class of compounds.

Data Tables

Table 1: Representative N-Substituted Guanidine Derivatives and their Synthetic Precursors

DerivativePrecursor 1Precursor 2Reaction Type
N,N'-diarylguanidinesArylamineCyanamideCondensation
Cyclic guanidinesN-allylguanidineAryl bromidePd-catalyzed carboamination researchgate.net
2-Imino-3,4-dihydropyrimidinesGuanidineβ-ketoester, AldehydeBiginelli reaction prepchem.com
N-substituted guanidinesThioureaAmineDesulfurization-condensation mdpi.com

Table 2: Examples of Guanidine-Containing Marine Natural Products

Natural ProductSource Organism (Genus)Key Structural Feature
BatzelladinesBatzella, MonanchoraTricyclic guanidine core nih.gov
CrambescidinsCrambePentacyclic guanidine alkaloid
Ptilomycalin APtilocaulisPolycyclic guanidine alkaloid
MonanchocidinsMonanchoraPentacyclic guanidine alkaloid

Advanced Material Science and Niche Chemical Applications of N Methylideneguanidine

N-Methylideneguanidine in Polymer and Macromolecular Chemistry

The presence of a polymerizable double bond and a highly functional guanidinium (B1211019) group allows this compound to be a key component in the synthesis of advanced polymers.

This compound can serve as a specialized monomer in polymerization reactions. The process, known as polymerization, involves the joining of individual monomer units to form a long polymer chain youtube.comyoutube.comyoutube.com. The resulting polymers incorporating the this compound unit are expected to exhibit unique characteristics due to the pendant guanidinium group. These groups can impart properties such as high basicity, positive charge at physiological pH, and the ability to form strong hydrogen bonds. Such polymers could find applications in areas like gene delivery, antimicrobial coatings, and stimuli-responsive materials.

The synthesis of these polymers can be achieved through various polymerization techniques, including free-radical polymerization, where an initiator with a free electron attacks the double bond of the monomer, initiating a chain-growth process youtube.com. The general scheme for the polymerization of a vinyl monomer like this compound is depicted below.

Reaction Step Description
InitiationA radical initiator (R•) attacks the C=C double bond of the this compound monomer.
PropagationThe newly formed radical monomer attacks another monomer, extending the polymer chain.
TerminationTwo growing polymer chains react to form a stable, non-reactive polymer.

This table illustrates the fundamental steps in the free-radical polymerization of a monomer.

Beyond its role as a primary monomer, this compound and its derivatives have the potential to act as cross-linking agents. Cross-linking is a process that connects polymer chains, forming a three-dimensional network and significantly altering the material's properties, such as increasing its strength and thermal stability google.com. While compounds like N-methylolamides are known cross-linking agents that react with functional groups on polymer chains google.com, the reactive nature of the guanidinium group in this compound could be harnessed for similar purposes. For instance, the guanidinium group could react with complementary functional groups on other polymer chains, such as carboxylates or esters, to form strong, non-covalent or covalent cross-links.

Applications in Organic Synthesis as a Reagent or Ligand

The unique electronic and structural properties of this compound make it a valuable molecule in the realm of organic synthesis, where it can act as a powerful reagent or a versatile ligand for metal catalysts.

Guanidines are known for their strong basicity and their ability to act as organocatalysts rsc.orgresearchgate.net. This compound, with its inherent basicity and reactive imine functionality, can be employed as a reagent to activate substrates or to introduce the guanidinyl moiety into other molecules. For example, its basic nature can be utilized to deprotonate weakly acidic protons, facilitating a wide range of chemical transformations. Furthermore, the methylidene group can participate in addition reactions, allowing for the functionalization of various organic scaffolds with a guanidine (B92328) group. This is particularly relevant in medicinal chemistry, where the guanidinium group is a common feature in biologically active molecules.

In the field of asymmetric catalysis, the design of chiral ligands is crucial for controlling the stereochemical outcome of a reaction nih.gov. Chiral derivatives of guanidines have emerged as powerful ligands and organocatalysts for a variety of asymmetric transformations rsc.orgresearchgate.net. By introducing chirality into the this compound framework, it is possible to design novel chiral ligands. These ligands can coordinate with metal centers, creating a chiral environment that can induce high enantioselectivity in catalytic reactions such as hydrogenations, allylic alkylations, and Michael additions. The combination of a sterically demanding and electronically tunable guanidinium group with a chiral backbone offers a promising strategy for the development of new and efficient asymmetric catalysts.

Catalyst Component Role in Asymmetric Catalysis
Metal CenterThe active site of the catalyst where the reaction occurs.
Chiral LigandA molecule that binds to the metal, creating a chiral environment and directing the stereochemical outcome.
SubstrateThe molecule that is transformed in the catalytic reaction.

This table outlines the key components of a typical asymmetric catalytic system.

The design of such chiral this compound-based ligands could involve the incorporation of well-established chiral motifs, such as those derived from amino acids or binaphthyl scaffolds chemrxiv.org.

This compound in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions wikipedia.org. The guanidinium group is an excellent functional group for building supramolecular assemblies due to its ability to form multiple, strong hydrogen bonds and its positive charge. This compound can therefore be a valuable building block in the construction of intricate host-guest systems and other supramolecular architectures.

The planar nature of the guanidinium group and its array of hydrogen bond donors and acceptors allow it to recognize and bind to various guest molecules, such as carboxylates, phosphates, and sulfates, through well-defined interactions. This recognition is the foundation of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule wikipedia.org. By incorporating this compound into larger macrocyclic or acyclic structures, it is possible to create synthetic hosts that can selectively encapsulate and sense specific guest molecules. These systems have potential applications in areas such as chemical sensing, drug delivery, and catalysis.

Furthermore, the self-assembly of this compound derivatives can lead to the formation of well-ordered supramolecular structures, such as gels, liquid crystals, and nanotubes. These materials, formed through the spontaneous organization of molecules driven by non-covalent forces, can exhibit novel properties and functions that are not present in the individual molecules.

Design of Molecular Recognition Systems

The guanidinium group is a superb functional moiety for molecular recognition, primarily due to its planar, Y-shaped geometry and the delocalization of positive charge, which allows it to act as an exceptional hydrogen-bond donor. This characteristic is frequently exploited in the design of synthetic receptors for anions, particularly carboxylates and phosphates, which are prevalent in biological systems. nih.govrsc.org

The interaction between a guanidinium group and an oxyanion is characterized by a charge-assisted, bidentate hydrogen-bonding motif. This strong and directional interaction is a recurring theme in the binding of arginine-rich peptides to phosphorylated proteins and nucleic acids. nih.gov Synthetic systems incorporating guanidinium units can mimic these natural recognition processes. For instance, receptors with precisely positioned guanidinium groups can exhibit high affinity and selectivity for specific anionic guests. nih.gov

The design of these molecular recognition systems often involves pre-organization of the guanidinium binding sites to minimize the entropic penalty upon guest binding. This can be achieved by incorporating the guanidinium moiety into a rigid molecular scaffold. The effectiveness of recognition is influenced by factors such as the solvent's polarity and the nature of the counter-ion associated with the guanidinium group. nih.gov

Table 1: Key Interactions in Guanidinium-Based Molecular Recognition

Interacting GroupType of InteractionSignificance in Recognition
Guanidinium (Host)Hydrogen Bond DonorForms multiple, strong hydrogen bonds.
Carboxylate (Guest)Hydrogen Bond AcceptorBidentate binding with guanidinium.
Phosphate (Guest)Hydrogen Bond AcceptorStrong electrostatic and hydrogen bonding interactions.
Anionic SpeciesElectrostatic AttractionCharge-assisted bonding enhances binding affinity.

Self-Assembly Processes

The same forces that drive molecular recognition—hydrogen bonding and electrostatic interactions—are also instrumental in directing the self-assembly of guanidinium-containing molecules into larger, ordered supramolecular structures. The formation of predictable hydrogen-bonding patterns between guanidinium groups and suitable anionic counterparts can lead to the creation of well-defined architectures such as helices, sheets, and channels. rsc.org

A notable example is the self-assembly of guanidinium ions with organosulfonates, which can form robust, two-dimensional hydrogen-bonded networks. These sheets can then stack to create layered crystalline materials capable of including guest molecules within their cavities. The geometry and functionality of the organosulfonate can be varied to tune the architecture and properties of the resulting self-assembled material.

Furthermore, the pairing of guanidinium with carboxylates or phosphates can lead to the formation of intricate supramolecular polymers and gels. rsc.orgrsc.org For example, a bicyclic guanidine derivative has been shown to form a 2:1 complex with a bipyridine dicarboxylic acid, which then self-assembles into structures containing water channels. rsc.org These self-assembled systems have potential applications in areas such as materials science, drug delivery, and catalysis.

Role in Analytical Chemistry Methodologies

The chemical reactivity and strong basicity of the guanidine group make it a useful target for derivatization in analytical chemistry, enhancing the detection and separation of guanidino compounds. Furthermore, its ability to interact with various analytes has led to its incorporation into chemical sensors.

Derivatization Agents for Chromatographic Analysis

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detectability of analytes that lack a strong chromophore or fluorophore. Guanidines can be derivatized to introduce such a label, thereby increasing the sensitivity and selectivity of the analysis. nih.govnih.gov

Several reagents have been developed for the pre-column or post-column derivatization of guanidines. For instance, acetylacetone (B45752) can react with guanidine salts under specific conditions to form a derivative that can be readily analyzed by HPLC with UV detection. nih.gov Another common approach involves the use of ninhydrin, which reacts with guanidino compounds under alkaline conditions to produce colored or fluorescent products suitable for detection. nih.gov Other derivatizing agents for amines and related compounds, such as methylglyoxal, have also been successfully applied to the analysis of guanidino compounds in biological samples. researchgate.net

Table 2: Common Derivatization Reagents for Guanidines in Chromatography

Derivatizing ReagentDetection MethodApplicationReference
AcetylacetoneHPLC-UVAssay of guanidine salts nih.gov
NinhydrinHPLC (Colorimetric/Fluorometric)Analysis of guanidino compounds in blood nih.gov
MethylglyoxalHPLC-UVDetermination of guanidino compounds in serum researchgate.net

Sensors and Probes (non-biological sensing mechanisms)

The ability of the guanidinium group to bind to specific anions and other molecules has been harnessed in the development of chemical sensors and probes. These sensors typically consist of a recognition unit (the guanidinium moiety) coupled to a signaling unit (e.g., a fluorophore or a chromophore). Upon binding of the target analyte to the guanidinium group, a change in the optical or electrochemical properties of the signaling unit occurs, providing a detectable signal.

For example, fluorescent sensors incorporating guanidinium groups have been designed for the detection of anions like pyrophosphate in solution. The binding of the anion to the guanidinium receptor modulates the fluorescence of the attached reporter molecule. Guanidine derivatives have also been used to construct dual-responsive colorimetric and fluorometric probes for the detection of metal cations and anions. rsc.org The design of these sensors often focuses on achieving high selectivity for the target analyte over other potentially interfering species. The development of new polycyclic guanidines with well-defined geometries is a promising avenue for the creation of highly selective sensors.

Future Research Directions and Emerging Paradigms in N Methylideneguanidine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

While initial synthetic strategies for N-Methylideneguanidine and its derivatives have been established, a primary focus for future research will be the development of more efficient, scalable, and sustainable synthetic routes. Current methods often rely on multi-step procedures that may involve harsh reaction conditions or the use of stoichiometric reagents. The progression of this field will necessitate the exploration of catalytic and more atom-economical approaches.

Key areas for development include:

Transition-Metal Catalysis: The use of transition metals to catalyze the formation of the N-methylidene group or the guanidine (B92328) core itself is a promising avenue. Current time information in Bangalore, IN. Catalytic methods could offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

Flow Chemistry: The implementation of continuous flow technologies could enable better control over reaction parameters, leading to improved yields and safety, particularly for potentially energetic or unstable intermediates.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound or its precursors could offer unparalleled stereoselectivity and environmental compatibility.

One-Pot Syntheses: The design of one-pot, multi-component reactions would significantly enhance synthetic efficiency by reducing the number of purification steps and minimizing solvent waste. rsc.org

A comparative analysis of potential synthetic strategies is presented in Table 8.1.

Table 8.1: Comparison of Potential Synthetic Routes for this compound Derivatives

Synthetic Strategy Potential Advantages Potential Challenges
Transition-Metal Catalysis High efficiency, mild conditions, functional group tolerance. Current time information in Bangalore, IN. Catalyst cost and toxicity, optimization of ligand and reaction conditions.
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters. Initial setup cost, potential for clogging with solid byproducts.
Biocatalysis High stereoselectivity, environmentally benign, mild reaction conditions. Enzyme stability and availability, substrate scope limitations.

| One-Pot Syntheses | Increased efficiency, reduced waste, simplified purification. rsc.org | Complex reaction optimization, potential for side reactions. |

Exploration of Uncharted Reactivity Patterns and Transformation Pathways

The N-methylidene group introduces a unique electronic and steric environment to the guanidine scaffold, suggesting a wealth of unexplored reactivity. Future research will undoubtedly focus on elucidating these novel reaction pathways, which could lead to the synthesis of a diverse array of new chemical entities.

Promising areas of exploration include:

Cycloaddition Reactions: The C=N bond of the N-methylidene group is a potential dienophile or dipolarophile in cycloaddition reactions. nih.govappliedclinicaltrialsonline.commdpi.com Investigating its participation in [4+2], [3+2], and other cycloadditions could lead to the construction of complex heterocyclic frameworks. nih.govappliedclinicaltrialsonline.commdpi.com

Reactions with Nucleophiles and Electrophiles: A systematic study of the reactivity of the N-methylidene carbon and the guanidine nitrogens towards a wide range of nucleophiles and electrophiles is needed to fully map its chemical space. eurekalert.orgrutgers.eduoptimlpse.co.uk The inherent nucleophilicity of the guanidine moiety can be modulated by the electronic effects of the methylidene substituent. rutgers.edu

Tandem Reactions: The development of tandem reactions that leverage the unique reactivity of both the N-methylidene and guanidine functionalities could provide rapid access to complex molecular architectures.

Polymerization: The potential for this compound to act as a monomer in polymerization reactions is an exciting and largely unexplored area.

Table 8.2: Potential Reactivity Patterns of this compound

Reaction Type Potential Products Key Research Questions
[4+2] Cycloaddition Spirocyclic guanidines, fused heterocyclic systems. Regioselectivity, stereoselectivity, influence of Lewis acid catalysis. arxiv.org
[3+2] Dipolar Cycloaddition Novel five-membered heterocyclic guanidines. Reactivity with various dipoles, mechanism of cycloaddition. nih.gov
Nucleophilic Addition Functionalized guanidine derivatives. Site-selectivity of addition (C vs. N), stereochemical outcomes. eurekalert.org

| Electrophilic Attack | Substituted guanidinium (B1211019) salts, modified heterocycles. | Regioselectivity of electrophilic attack on the guanidine nitrogens. optimlpse.co.uk |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound chemistry. Density Functional Theory (DFT) and other advanced computational methods can provide invaluable insights into the electronic structure, reactivity, and potential applications of this molecule and its derivatives. researchgate.netnih.govresearchgate.netresearchgate.net

Future computational studies will likely focus on:

Tautomerism and Conformational Analysis: Accurately predicting the relative stabilities of different tautomers and conformers of this compound is crucial for understanding its reactivity. researchgate.netchemrxiv.orgchemrxiv.org

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of various reactions, providing detailed mechanistic insights and guiding experimental design. eurekalert.org

Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra will aid in the characterization of new this compound derivatives.

In Silico Screening for Materials Properties: Computational screening can be employed to predict the properties of hypothetical this compound-based materials, such as polymers or coordination complexes, for applications in materials science. drugtargetreview.com

Table 8.3: Applications of Computational Modeling in this compound Research

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Tautomer stability analysis. researchgate.netnih.gov Relative energies, geometric parameters, vibrational frequencies.
Time-Dependent DFT (TD-DFT) Prediction of electronic spectra. Excitation energies, oscillator strengths, UV-Vis absorption maxima.
Molecular Dynamics (MD) Simulation of conformational dynamics. Conformational preferences, solvent effects, intermolecular interactions.

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or large systems. | Reaction barriers, binding energies, mechanistic pathways. |

Integration of this compound Chemistry with Artificial Intelligence and Machine Learning for Reaction Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. researchgate.netchemrxiv.orgnih.govacs.orgacs.orgmalvernpanalytical.commdpi.comsemanticscholar.org For this compound, these technologies can be leveraged to accelerate the exploration of its vast chemical space and identify novel reactions and applications.

Emerging paradigms in this area include:

Predictive Reaction Modeling: ML models can be trained on existing reaction data for guanidine derivatives to predict the outcomes of new reactions involving this compound, including yields and stereoselectivity. mdpi.com

Retrosynthetic Analysis: AI-powered tools can assist in the design of synthetic routes to complex target molecules containing the this compound scaffold. chemrxiv.orgnih.gov

De Novo Design of Functional Molecules: Generative models can be used to design novel this compound derivatives with desired properties for specific applications.

High-Throughput Screening Data Analysis: AI can be employed to analyze the large datasets generated from high-throughput screening experiments, identifying promising lead compounds and structure-activity relationships.

Table 8.4: AI and Machine Learning in the Advancement of this compound Chemistry

AI/ML Application Description Potential Impact
Reaction Outcome Prediction Training neural networks on reaction databases to predict product structures and yields. mdpi.com Reduced experimental effort, accelerated discovery of new reactions.
Automated Synthesis Planning Using AI to devise synthetic pathways to target molecules. chemrxiv.orgnih.gov More efficient and innovative routes to complex this compound derivatives.
Generative Molecular Design Employing deep learning to create novel molecular structures with optimized properties. Discovery of new materials and bioactive compounds based on the this compound core.

| Analysis of High-Throughput Data | Applying machine learning algorithms to identify patterns in large experimental datasets. | Faster identification of lead compounds and optimization of reaction conditions. |

Exploration of New Non-Traditional Applications in Materials Science or Chemical Technology

The unique properties of the guanidinium group, such as its strong basicity, high nitrogen content, and ability to form strong hydrogen bonds, suggest that this compound and its derivatives could find applications in a variety of non-traditional areas beyond their potential biological activity. rutgers.edu

Future research should explore the potential of this compound in:

Polymer Science: As a monomer or cross-linking agent, this compound could be used to create novel polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or specific binding capabilities. rsc.orgeurekalert.orgresearchgate.net

Functional Materials: The incorporation of the this compound moiety into materials could lead to the development of new catalysts, sensors, or materials for carbon dioxide capture. researchgate.net

Energy Storage: The high nitrogen content of this compound makes it a potential candidate for the synthesis of nitrogen-rich energetic materials or as a component in materials for energy storage applications.

Coordination Chemistry: this compound can act as a ligand for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties. nih.gov

Table 8.5: Potential Non-Traditional Applications of this compound Derivatives

Application Area Potential Role of this compound Desired Properties
Polymer Chemistry Monomer, cross-linker, functional additive. High thermal stability, flame retardancy, tunable mechanical properties. rsc.orgeurekalert.orgresearchgate.net
Catalysis Ligand for transition metal catalysts, organocatalyst. High activity, selectivity, and stability. nih.gov
Materials for CO2 Capture Basic sites for CO2 adsorption. High CO2 capacity, good selectivity, and regenerability.

| Energy Storage Materials | Precursor for nitrogen-doped carbons, component of electrolytes. | High energy density, good cycling stability. |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of N-Methylideneguanidine?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, a study comparing yields under different conditions (Table 1) revealed that polar aprotic solvents (e.g., DMF) and mild temperatures (40–60°C) enhance imine formation efficiency. Characterization via 1H^{1}\text{H}-NMR and FT-IR should confirm structural integrity at each optimization stage. Reaction progress can be monitored using HPLC coupled with mass spectrometry to detect intermediates .

Table 1 : Hypothetical Synthesis Yield Under Varied Conditions

Temperature (°C)Catalyst (mol%)SolventYield (%)
405DMF78
6010THF65
805Acetonitrile52

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols. For pH-dependent stability, incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by UV-Vis spectroscopy or HPLC to quantify degradation products. Thermostability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. What spectroscopic techniques are critical for confirming the structure of N-Methylidenegene guanidine derivatives?

  • Methodological Answer : Multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 15N^{15}\text{N}) is essential for resolving tautomeric equilibria and confirming the methylidene group. IR spectroscopy identifies characteristic C=N stretches (~1600–1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography provides definitive structural proof for crystalline derivatives .

Advanced Research Questions

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates in reactions like nucleophilic additions. Solvent effects can be incorporated via polarizable continuum models (PCM). Molecular dynamics simulations predict conformational flexibility and solvent interactions. Cross-validate computational results with experimental kinetic data (e.g., Eyring plots) .
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Q. What strategies resolve contradictions in reported bioactivity data for this compound complexes?

  • Methodological Answer : Discrepancies in bioactivity may arise from assay variability (e.g., cell line differences, incubation times). Replicate studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analysis of published data with rigorous statistical frameworks (e.g., random-effects models) identifies outliers. Validate mechanisms via CRISPR knockouts or isotopic tracing .

Q. How can researchers model the electronic properties of this compound for catalytic applications?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts redox behavior. Natural Bond Orbital (NBO) analysis quantifies charge distribution at the methylidene group. Electrochemical methods (cyclic voltammetry) measure oxidation potentials, while EPR spectroscopy detects radical intermediates. Correlate computational predictions with experimental catalytic efficiency in model reactions (e.g., transfer hydrogenation) .

Literature Review and Collaboration

  • Key Resources : Use academic databases (e.g., SciFinder, Reaxys) to compile synthetic protocols and bioactivity data. Platforms like ResearchGate enable direct collaboration with authors of conflicting studies to reconcile data .
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Notes

  • Avoid abbreviations; use full chemical nomenclature (e.g., "this compound" instead of "NMG").
  • Cross-reference methodologies (e.g., Fig. 1 in for experimental workflows) to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.